molecular formula C23H19ClN8O2 B15016548 N-benzyl-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15016548
M. Wt: 474.9 g/mol
InChI Key: CZQPHVYGFJJWLC-YSMPRRRNSA-N
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Description

N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl, chlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the benzyl, chlorophenyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an amino derivative, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Triazole derivatives: Similar to triazine derivatives, triazoles are known for their diverse biological activities and are used in various therapeutic applications.

    Thiazole derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of new drugs.

Uniqueness

N2-BENZYL-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19ClN8O2

Molecular Weight

474.9 g/mol

IUPAC Name

6-N-benzyl-2-N-[(Z)-(4-chlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19ClN8O2/c24-18-8-6-17(7-9-18)15-26-31-23-29-21(25-14-16-4-2-1-3-5-16)28-22(30-23)27-19-10-12-20(13-11-19)32(33)34/h1-13,15H,14H2,(H3,25,27,28,29,30,31)/b26-15-

InChI Key

CZQPHVYGFJJWLC-YSMPRRRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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